Decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester
Description
Decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester is a useful research compound. Its molecular formula is C24H46O6 and its molecular weight is 430.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds like triethylene glycol have been found to interact with targets such as acetolactate synthase, catabolic in klebsiella pneumoniae, arabinogalactan endo-1,4-beta-galactosidase in bacillus licheniformis, and phosphoserine aminotransferase in bacillus alcalophilus .
Mode of Action
It’s known that similar compounds like triethylene glycol have antimicrobial properties . They interact with their targets, leading to changes in the microbial cell structure and function, which can result in the inhibition of microbial growth or cell death .
Biochemical Pathways
Similar compounds like triethylene glycol are known to interfere with various biochemical processes in microbial cells, affecting their growth and survival .
Pharmacokinetics
Similar compounds like triethylene glycol are known to have low absorption and are primarily excreted unchanged in the urine .
Result of Action
Similar compounds like triethylene glycol are known to cause changes in the microbial cell structure and function, leading to the inhibition of microbial growth or cell death .
Biochemical Analysis
Biochemical Properties
Decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester plays a significant role in biochemical reactions due to its ability to act as a solvent, surfactant, and intermediate for synthesis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phospholipid fatty acids, contributing to changes in the composition of branched-chain and straight-chain fatty acids . Additionally, it can influence the activity of enzymes involved in oxidative stress and heat shock responses .
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in the presence of this compound, there is an increase in reactive oxygen species (ROS) production, which can lead to oxidative stress . This compound also affects the respiratory functions of cells by perturbing the nuo and cyd operons . Furthermore, it has been found to up-regulate genes related to proteasome components and trehalose synthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, it has been observed to interact with enzymes involved in the oxidative stress response, thereby modulating their activity . Additionally, this compound can influence the composition of fatty acids in cells, which in turn affects cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but its degradation products can have long-term effects on cellular function. For example, prolonged exposure to this compound can lead to a sustained increase in ROS production, which can cause oxidative damage to cells . Additionally, the stability of this compound can be influenced by factors such as temperature and pH .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing the activity of certain enzymes. At high doses, it can be toxic and cause adverse effects. For instance, high doses of this compound have been associated with increased oxidative stress and damage to cellular components . It is important to carefully control the dosage to avoid toxic effects while maximizing the beneficial properties of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, this compound can influence the activity of enzymes involved in lipid metabolism, leading to changes in the levels of metabolites . Additionally, it can affect the flux of metabolic pathways, thereby altering the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments. For instance, it has been observed to interact with transporters involved in fatty acid transport, which facilitates its distribution within cells . Additionally, this compound can accumulate in certain tissues, leading to localized effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, it has been found to localize in the endoplasmic reticulum and mitochondria, where it can influence various cellular processes . The localization of this compound can also affect its interactions with other biomolecules and its overall activity .
Properties
IUPAC Name |
2-[2-(2-octanoyloxyethoxy)ethoxy]ethyl decanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O6/c1-3-5-7-9-10-12-14-16-24(26)30-22-20-28-18-17-27-19-21-29-23(25)15-13-11-8-6-4-2/h3-22H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGZRZBMXNWTFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064637 | |
Record name | Decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7346-78-3 | |
Record name | 2-[2-[2-[(1-Oxooctyl)oxy]ethoxy]ethoxy]ethyl decanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7346-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decanoic acid, 2-(2-(2-((1-oxooctyl)oxy)ethoxy)ethoxy)ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007346783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl decanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.064 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.